1-烯丙氧基萘

描述

Synthesis Analysis

1-Allyloxynaphthalene can be synthesized through various methods, including the regioselective lithiation of methoxynaphthalenes, followed by alkylation. For instance, 1-methoxynaphthalene undergoes regioselective lithiation and can serve as a precursor in the synthesis of allyloxynaphthalene derivatives (Betz & Bauer, 2002). Furthermore, the synthesis of related compounds like 2-allyl-3-bromo-1,4-dimethoxynaphthalene demonstrates the use of Claisen rearrangement and other strategies in constructing complex naphthalene derivatives (Limaye et al., 2012).

Molecular Structure Analysis

The molecular structure of 1-allyloxynaphthalene and its derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. These studies provide detailed insights into the regioselectivity of reactions and the conformational preferences of these compounds. For example, the synthesis and crystallographic analysis of related naphthalene derivatives offer insights into their structural characteristics (Singh, 2013).

Chemical Reactions and Properties

1-Allyloxynaphthalene undergoes various chemical reactions, including photocycloadditions and electrophilic substitutions, which are pivotal in the synthesis of complex organic molecules. The photochemical behavior of related naphthalene derivatives, such as 1-substituted 1,2-dihydro-1,4-dicyanonaphthalenes, highlights the reactivity patterns and potential applications of these compounds in synthetic organic chemistry (Mella et al., 1992).

Physical Properties Analysis

The physical properties of 1-allyloxynaphthalene, such as melting point, solubility, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. Studies on related naphthalene derivatives provide a comparative basis for understanding these properties. For instance, the analysis of liquid 1-methylnaphthalene offers insights into the local structure and molecular correlations, which can be analogous to 1-allyloxynaphthalene (Drozdowski, 2002).

Chemical Properties Analysis

The chemical properties of 1-allyloxynaphthalene, including its reactivity, stability, and interaction with various reagents, are key to its applications in synthesis and material science. The vibrational spectral analysis of related compounds, such as 1-methoxynaphthalene, provides valuable information on the molecular vibrations, which are indicative of the chemical behavior and stability of these compounds (Xavier et al., 2010).

科学研究应用

生物活性吡喃萘醌的合成

1-烯丙氧基萘可作为合成各种天然存在的具有生物活性的吡喃萘醌的关键前体。一种有效的方法利用1-甲氧基萘作为起始物质,经达金氧化和克莱森重排。这种方法提供了一条更易接近这些化合物的途径,而不使用高度刺激性的2-溴萘醌 (Limaye et al., 2012)。

荧光激发光谱研究

在1-和2-羟基萘的荧光激发和分散发射技术研究中,发现了惯性常数和跃迁矩方向的显著差异,为电子光谱分析提供了宝贵的见解 (Johnson et al., 1990)。

邻苯二腈树脂合成

1-烯丙氧基萘衍生物被用于合成低熔点邻苯二腈树脂,显示出作为高温结构复合基体的潜力。烯丙基团的添加提高了加工性和热性能,显著提高了冲击强度 (Han et al., 2019)。

振动光谱分析

对1-甲氧基萘进行了详细的振动性质研究,为相关化合物的结构和振动性质提供了见解。这项研究有助于理解这类化合物的光谱性质和潜在应用 (Govindarajan et al., 2010)。

邻酚的C-烯丙基化

使用钯催化剂实现了邻酚的C-烯丙基化,包括1-和2-邻酚。这种方法对于选择性地生产单烯基、双烯基和三烯基邻酚具有重要意义,展示了含烯丙基化合物在化学合成中的多功能性 (Tada et al., 1996)。

生物活性类似物的合成

从植物烯基烷氧基苯合成了生物活性天然烷氧基萘的类似物,如花楸木素D。这些类似物显示出抗增殖活性,展示了烯丙氧基萘衍生物的治疗潜力 (Tsyganov et al., 2016)。

安全和危害

Safety measures for handling 1-Allyloxynaphthalene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

属性

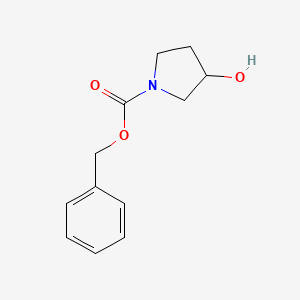

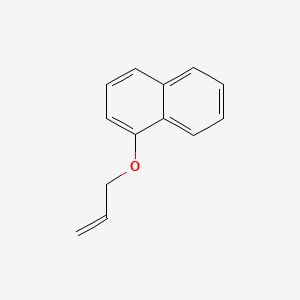

IUPAC Name |

1-prop-2-enoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYMCUPQXZBCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341754 | |

| Record name | 1-Allyloxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyloxynaphthalene | |

CAS RN |

20009-25-0 | |

| Record name | 1-Allyloxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)